molecular formula C10H10N4O5 B8389631 2-((6-oxo-3H-Purin-9(6H)-yl)methyl)succinicacid

2-((6-oxo-3H-Purin-9(6H)-yl)methyl)succinicacid

Cat. No.: B8389631
M. Wt: 266.21 g/mol
InChI Key: AZJOXFCXPOXDBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((6-oxo-3H-Purin-9(6H)-yl)methyl)succinicacid is a useful research compound. Its molecular formula is C10H10N4O5 and its molecular weight is 266.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H10N4O5

Molecular Weight

266.21 g/mol

IUPAC Name

2-[(6-oxo-1H-purin-9-yl)methyl]butanedioic acid

InChI

InChI=1S/C10H10N4O5/c15-6(16)1-5(10(18)19)2-14-4-13-7-8(14)11-3-12-9(7)17/h3-5H,1-2H2,(H,15,16)(H,18,19)(H,11,12,17)

InChI Key

AZJOXFCXPOXDBD-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2CC(CC(=O)O)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2.00 g (6.82 mmol) of 2-[(1,6-dihydro-6-amino-9H-purin-9-yl)methyl]butanedioic acid, dimethyl ester (AIT-0073) was placed into a 50 ml round bottom flask equipped with a magnetic stirring bar. Then 10 ml glacial acetic acid was added and the solution was stirred until homogeneous. 2.35 g (34.10 mmol) of NaNO2 in 4 ml of H2O was added to the stirring solution dropwise. The stoppered solution was stirred for 24 hours at room temperature. An additional 0.775 g (11.23 mmol) of NaNO2 in 1 ml H2O was added and the solution was stirred for another 24 hours. The acetic acid was removed under reduced pressure on the rotary evaporator. Water was added and was removed in the same manner. This was repeated again until little or no more acetic acid was left. 10 ml of H2O was added to the semi-solid residue to completely dissolve the mixture. This solution was extracted with 30 ml-40 ml of acetonitrile and the aqueous layer was discarded. The organic layer was washed twice with 30 ml of saturated brine. Upon evaporation of the solvent, a light orange oil was obtained. This was treated with 35 ml of ethyl ether and triturated with methanol to yield 615 mg of 3-[(1,6-dihydro-6-oxo-9H-purin-9-yl)methyl]butanedioicacid, methyl diester (AIT-0075) as an off-white solid. Yield: 31% m.p. 130°-135° C.
Name
2-[(1,6-dihydro-6-amino-9H-purin-9-yl)methyl]butanedioic acid, dimethyl ester
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.35 g
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.775 g
Type
reactant
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Four
Quantity
35 mL
Type
reactant
Reaction Step Five

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